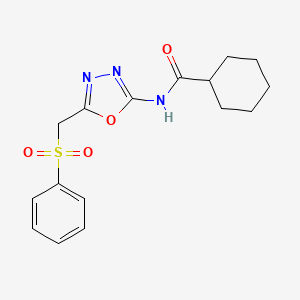

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of cyclohexanecarboxamide . Cyclohexanecarboxamide is a cooling agent and an agonist at TRPM8 receptors . It’s used for research purposes .

Synthesis Analysis

While specific synthesis methods for your compound aren’t available, similar compounds such as N-alkyl-2-(phenylsulfonyl)anilines have been synthesized through rearrangement reactions of 1-alkyl-2-[(phenylsulfonyl)methyl]pyridinium iodides .Scientific Research Applications

- N-(phenylsulfonyl)benzenesulfonamide (NPBSA) , a derivative of the compound, has been employed as an efficient organo-catalyst. Researchers have used NPBSA to synthesize 2-aryl-4,5-diphenyl-1H-imidazoles via solvent-free cyclo-condensation of organic aldehydes, benzil, and ammonium nitriles. Noteworthy features of this protocol include simplicity, short reaction times, excellent yields, and tolerance for various functional groups. It serves as a safer and more economical alternative to hazardous Lewis acid-catalyzed methods .

- Although not directly related to the compound itself, understanding its structural features could contribute to drug design. For instance, the activation of the NLRP3 inflammasome involves two steps: priming (signal 1) and activation (signal 2). Signal 1 is induced by the transcription factor NF-κB, leading to upregulation of NLRP3 and pro-IL-1β. Investigating compounds like N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide may shed light on potential modulators of these pathways .

- The compound’s derivatives, especially those containing pharmacophore groups like cinnamic acid and benzenesulfonamide, exhibit antimicrobial activity. Researchers have synthesized novel N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide derivatives, which could potentially serve as antimicrobial agents .

Organocatalysis

Inflammasome Modulation

Antimicrobial Properties

properties

IUPAC Name |

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c20-15(12-7-3-1-4-8-12)17-16-19-18-14(23-16)11-24(21,22)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJYAANPYVISEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2513519.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![7-(4-benzylpiperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2513525.png)

![1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2513532.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(azepan-1-yl)propan-2-ol hydrochloride](/img/structure/B2513534.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2513537.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2513539.png)

![5-[1-(5-Bromofuran-2-carbonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2513541.png)

![2-chloro-6-fluoro-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2513542.png)